molecular formula C20H13N3O5 B6072466 4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid

4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid

Cat. No.: B6072466
M. Wt: 375.3 g/mol
InChI Key: LHSFKRXVJOUXLC-RAXLEYEMSA-N
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Description

4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid is a complex organic compound that features an indole moiety, a pyrimidine ring, and a benzoic acid group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-17-15(10-13-9-12-3-1-2-4-16(12)21-13)18(25)23(20(28)22-17)14-7-5-11(6-8-14)19(26)27/h1-10,25H,(H,26,27)(H,22,24,28)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFKRXVJOUXLC-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)/N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrimidine ring can be constructed using Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester . The final step involves coupling the indole and pyrimidine intermediates with benzoic acid derivatives under appropriate conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

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